molecular formula C15H13N3OS B10899671 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-3-pyridinecarboxamide CAS No. 303793-48-8

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-3-pyridinecarboxamide

Cat. No.: B10899671
CAS No.: 303793-48-8
M. Wt: 283.4 g/mol
InChI Key: QCIBKVBNSUGOKU-UHFFFAOYSA-N
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Description

N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE typically involves multiple steps, starting with the construction of the benzothiophene core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiophene ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions often involve halogenation followed by nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural similarity to other biologically active molecules allows it to be used as a probe to understand biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE

  • N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE

  • N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZOTHIAZOLE

Uniqueness: N3-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE stands out due to its specific combination of the benzothiophene ring and the nicotinamide group, which provides unique chemical and biological properties compared to similar compounds.

-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

CAS No.

303793-48-8

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3OS/c16-8-12-11-5-1-2-6-13(11)20-15(12)18-14(19)10-4-3-7-17-9-10/h3-4,7,9H,1-2,5-6H2,(H,18,19)

InChI Key

QCIBKVBNSUGOKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CN=CC=C3)C#N

Origin of Product

United States

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